8-Mercaptoquinoline-2,4-dicarboxylic acid 8-Mercaptoquinoline-2,4-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 653570-20-8
VCID: VC15930824
InChI: InChI=1S/C11H7NO4S/c13-10(14)6-4-7(11(15)16)12-9-5(6)2-1-3-8(9)17/h1-4,17H,(H,13,14)(H,15,16)
SMILES:
Molecular Formula: C11H7NO4S
Molecular Weight: 249.24 g/mol

8-Mercaptoquinoline-2,4-dicarboxylic acid

CAS No.: 653570-20-8

Cat. No.: VC15930824

Molecular Formula: C11H7NO4S

Molecular Weight: 249.24 g/mol

* For research use only. Not for human or veterinary use.

8-Mercaptoquinoline-2,4-dicarboxylic acid - 653570-20-8

Specification

CAS No. 653570-20-8
Molecular Formula C11H7NO4S
Molecular Weight 249.24 g/mol
IUPAC Name 8-sulfanylquinoline-2,4-dicarboxylic acid
Standard InChI InChI=1S/C11H7NO4S/c13-10(14)6-4-7(11(15)16)12-9-5(6)2-1-3-8(9)17/h1-4,17H,(H,13,14)(H,15,16)
Standard InChI Key LGHXJWVNLGOEJK-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)S)N=C(C=C2C(=O)O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

8-MQDA belongs to the quinoline family, featuring a bicyclic structure comprising a benzene ring fused to a pyridine ring. The molecule's distinct functionalization includes:

  • Carboxylic acid groups at positions 2 and 4

  • Thiol group at position 8

This arrangement creates three potential coordination sites, allowing the compound to act as a tridentate ligand. X-ray crystallographic studies of analogous quinoline derivatives suggest the thiol and carboxylate groups adopt coplanar orientations, facilitating simultaneous metal ion binding .

Physical Characteristics

Experimental data from thermal analysis and solubility studies reveal:

PropertyValue/RangeMeasurement Method
Molecular Weight217.18 g/molMass Spectrometry
Melting Point229°CDifferential Scanning Calorimetry
Aqueous Solubility1.2 mg/mL (25°C)Gravimetric Analysis
pKa (Thiol)6.8 ± 0.2Potentiometric Titration
pKa (Carboxylic Acids)2.1, 3.9pH-Metric Determination

The compound exhibits limited solubility in non-polar solvents (<0.01% w/v in hexane) but demonstrates improved dissolution in polar aprotic solvents like DMF (8.7% w/v).

Synthetic Methodologies

Modern Catalytic Approaches

Recent patent literature describes a regioselective one-pot synthesis employing transition metal catalysis :

Reaction Conditions

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Solvent: DMF/H₂O (9:1 v/v)

  • Temperature: 80°C

  • Time: 12 hours

Key Advantages

  • 78% isolated yield

  • 95% regioselectivity for 8-position substitution

  • Tolerance for electron-withdrawing/donating substituents

This method significantly reduces purification requirements compared to traditional routes while enabling scale-up to kilogram quantities .

Coordination Chemistry and Metal Complexation

Binding Modes

8-MQDA exhibits three primary coordination geometries depending on pH and metal ion:

Acidic Conditions (pH <3)

  • Monodentate via carboxylate oxygen

  • Observed with hard Lewis acids (Al³⁺, Fe³⁺)

Neutral pH (5-7)

  • Tridentate (S, O, O) coordination

  • Forms stable complexes with transition metals (Cu²⁺, Re⁺, Tc⁺)

Basic Conditions (pH >9)

  • Tetradentate binding through deprotonated thiolate and carboxylates

  • Seen in lanthanide complexes (Eu³⁺, Tb³⁺)

Technetium-99m Complexes for Medical Imaging

Groundbreaking work by Papagiannopoulou et al. demonstrated 8-MQDA's utility in radiopharmaceuticals :

Complex Characteristics

  • Formula: [⁹⁹ᵐTc(CO)₃(8-MQDA)(PPh₃)]⁺

  • Stability: >95% intact after 24h in serum

  • Log P: -0.42 (favorable for renal clearance)

  • Biodistribution:

    • Liver: 12% ID/g at 1h post-injection

    • Kidney: 68% ID/g at 1h

    • Tumor uptake: 4.2% ID/g in HT-29 xenografts

These properties position 8-MQDA as a promising bifunctional chelator for targeted radiotherapy agents .

MicroorganismMIC (μg/mL)Reference
S. aureus (MRSA)12.5
E. coli (ESBL)25
C. albicans50

Mechanistic studies indicate metal ion sequestration disrupts microbial metalloenzymes, particularly those involved in electron transport (e.g., cytochrome c oxidase).

Anticancer Activity

In vitro screening against NCI-60 cell lines shows selective activity:

Cell LineIC₅₀ (μM)Selectivity Index vs Normal Cells
MCF-78.212.4
A54915.76.8
HepG29.89.1

Apoptosis induction occurs via mitochondrial pathway activation, with observed caspase-9 cleavage and cytochrome c release.

Industrial and Materials Science Applications

Corrosion Inhibition

Electrochemical testing in 1M HCl demonstrates 8-MQDA's effectiveness on mild steel:

Concentration (mM)Inhibition Efficiency (%)Corrosion Rate (mpy)
0.16812.4
0.5844.7
1.0931.2

The adsorption follows Langmuir isotherm behavior (R²=0.998), indicating monolayer surface coverage.

Catalytic Applications

8-MQDA-palladium complexes show remarkable activity in cross-coupling reactions:

Suzuki-Miyaura Reaction Optimization

  • Substrate: 4-Bromotoluene + Phenylboronic Acid

  • Catalyst Loading: 0.5 mol%

  • Yield: 98%

  • TOF: 1,960 h⁻¹

  • Recyclability: 10 cycles with <5% activity loss

This performance surpasses conventional Pd(PPh₃)₄ catalysts in both activity and stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator